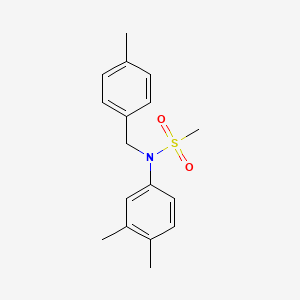![molecular formula C15H16N4O2 B5823815 4-{8-METHOXY-5H-PYRIMIDO[5,4-B]INDOL-4-YL}MORPHOLINE](/img/structure/B5823815.png)
4-{8-METHOXY-5H-PYRIMIDO[5,4-B]INDOL-4-YL}MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core with a methoxy group at the 8th position and a morpholine ring attached to the 4th position.
Preparation Methods
The synthesis of 4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrimidoindole core through cyclization reactions. The methoxy group can be introduced via methylation reactions, and the morpholine ring can be attached through nucleophilic substitution reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate various signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine can be compared with other pyrimidoindole derivatives, such as:
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole: Similar in structure but with a chlorine atom instead of a morpholine ring.
8-Nitro-5H-pyrimido[5,4-b]indol-4-amine: Contains a nitro group and an amine group, showing different biological activities.
The uniqueness of this compound lies in its combination of a methoxy group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-20-10-2-3-12-11(8-10)13-14(18-12)15(17-9-16-13)19-4-6-21-7-5-19/h2-3,8-9,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGGRZMGUSNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5823732.png)


![2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5823780.png)



![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)

![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE](/img/structure/B5823826.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
